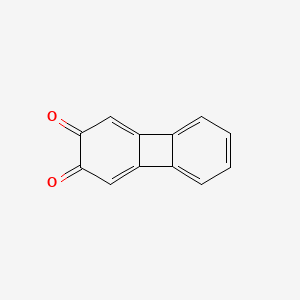
2,3-Biphenylenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Biphenylenedione is an organic compound with the molecular formula C12H8O2. It is a derivative of biphenylene, characterized by the presence of two ketone groups at the 2 and 3 positions of the biphenylene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Biphenylenedione can be synthesized through the oxidation of biphenylene derivatives. One common method involves the use of lead tetraacetate (Pb(OAc)4) as an oxidizing agent. The reaction typically proceeds under mild conditions, yielding this compound as a major product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar oxidative pathways as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Biphenylenedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted biphenylenediones.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate (Pb(OAc)4) and manganese triacetate (Mn(OAc)3) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various electrophiles, such as halogens and nitro groups, can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of biphenylene diols.
Substitution: Formation of substituted biphenylenediones with various functional groups.
Scientific Research Applications
2,3-Biphenylenedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-biphenylenedione involves its interaction with various molecular targets. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. It can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Biphenylene: The parent compound of 2,3-biphenylenedione, lacking the ketone groups.
1,2-Benzoquinone: A similar quinone derivative with ketone groups on a benzene ring.
2,3-Dichlorobiphenyl: A biphenyl derivative with chlorine substituents instead of ketone groups.
Uniqueness: this compound is unique due to its specific positioning of ketone groups on the biphenylene ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various redox and substitution reactions makes it a versatile compound in organic synthesis and research .
Properties
CAS No. |
66231-76-3 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
biphenylene-2,3-dione |
InChI |
InChI=1S/C12H6O2/c13-11-5-9-7-3-1-2-4-8(7)10(9)6-12(11)14/h1-6H |
InChI Key |
JEZVYOLUWPBCMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)C(=O)C=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















